(S)-4-N-Trityl-2-methyl-piperazine (S)-4-N-Trityl-2-methyl-piperazine
Brand Name: Vulcanchem
CAS No.: 625843-74-5
VCID: VC3733511
InChI: InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m0/s1
SMILES: CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C24H26N2
Molecular Weight: 342.5 g/mol

(S)-4-N-Trityl-2-methyl-piperazine

CAS No.: 625843-74-5

Cat. No.: VC3733511

Molecular Formula: C24H26N2

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-N-Trityl-2-methyl-piperazine - 625843-74-5

Specification

CAS No. 625843-74-5
Molecular Formula C24H26N2
Molecular Weight 342.5 g/mol
IUPAC Name (3S)-3-methyl-1-tritylpiperazine
Standard InChI InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m0/s1
Standard InChI Key VYUQPZHRDKLOPX-FQEVSTJZSA-N
Isomeric SMILES C[C@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
SMILES CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-4-N-Trityl-2-methyl-piperazine features a six-membered piperazine ring with a methyl group at the 2-position and a trityl group (C(C6H5)3\text{C}(\text{C}_6\text{H}_5)_3) attached to the 4-position nitrogen . The stereogenic center at the 3-position carbon confers the (S)-configuration, which is critical for enantioselective applications. The trityl group enhances steric bulk, protecting the amine from unwanted reactions while facilitating purification via crystallization .

Table 1: Key Identifiers of (S)-4-N-Trityl-2-methyl-piperazine

PropertyValueSource
CAS Number625843-74-5
IUPAC Name(3S)-3-methyl-1-tritylpiperazine
Molecular FormulaC24H26N2\text{C}_{24}\text{H}_{26}\text{N}_{2}
Molecular Weight342.5 g/mol
SMILES NotationC[C@@H]1CN(CCN1)C(C2=CC=CC=2)(C3=CC=CC=3)C4=CC=CC=4\text{C}[C@@H]1\text{CN}(\text{CCN}1)\text{C}(\text{C}_2=\text{C}\text{C}=\text{C}\text{C}=2)(\text{C}_3=\text{C}\text{C}=\text{C}\text{C}=3)\text{C}_4=\text{C}\text{C}=\text{C}\text{C}=4

Spectroscopic and Computational Descriptors

The compound’s InChIKey (VYUQPZHRDKLOPX-FQEVSTJZSA-N) and InChI string provide unambiguous identifiers for database searches . Computational predictions estimate a boiling point of 451.7±40.0C451.7 \pm 40.0^\circ \text{C} and a density of 1.074±0.06g/cm31.074 \pm 0.06 \, \text{g/cm}^3 . The pKa of the secondary amine is 9.04±0.409.04 \pm 0.40, indicating moderate basicity under physiological conditions .

Synthesis and Manufacturing Strategies

Synthetic Pathways

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C
Reaction Time12–24 hours
Yield60–85%

Physicochemical Properties and Stability

Thermal and Solubility Profiles

(S)-4-N-Trityl-2-methyl-piperazine is a solid at room temperature, with a predicted density of 1.074g/cm31.074 \, \text{g/cm}^3 . It exhibits limited solubility in polar solvents (e.g., water) but high solubility in aromatic hydrocarbons and chlorinated solvents. Storage at 2–8°C under inert atmosphere is recommended to prevent decomposition .

Stereochemical Stability

The trityl group’s steric hindrance minimizes racemization at the (S)-configured chiral center, making the compound suitable for applications requiring enantiomeric purity .

Applications in Pharmaceutical Synthesis

Amine Protection in Oligonucleotide Synthesis

The trityl group is widely used in solid-phase oligonucleotide synthesis to protect exocyclic amines. For instance, in the synthesis of Casimersen—a drug for Duchenne muscular dystrophy—trityl-protected intermediates ensure regioselective coupling . (S)-4-N-Trityl-2-methyl-piperazine could serve as a precursor for specialized protecting groups in such workflows.

Chiral Auxiliary in Asymmetric Catalysis

The compound’s rigid structure and chiral center enable its use as a ligand in transition-metal catalysis, enhancing enantioselectivity in C–C bond-forming reactions .

PrecautionRecommendation
Personal ProtectionGloves, eye protection, ventilated area
First AidRinse skin/eyes with water; seek medical attention if ingested
Storage2–8°C, protected from light and moisture

Recent Advances and Future Directions

Recent studies emphasize the role of trityl-protected amines in mRNA vaccine production and targeted drug delivery systems. Innovations in continuous-flow synthesis—similar to the fixed-bed reactor methods in CN104387340A—could optimize large-scale production of (S)-4-N-Trityl-2-methyl-piperazine while reducing costs .

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